molecular formula C9H10N4O2 B428005 benzotriazol-1-yl N,N-dimethylcarbamate CAS No. 39968-13-3

benzotriazol-1-yl N,N-dimethylcarbamate

Cat. No. B428005
CAS RN: 39968-13-3
M. Wt: 206.2g/mol
InChI Key: ZGQHOOMVABRSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzotriazole derivatives are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .


Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a melting point of 100 °C and a boiling point of 350 °C. It is soluble in water at 20 g/L .

Scientific Research Applications

Corrosion Inhibition

Benzotriazole derivatives, including benzotriazol-1-yl N,N-dimethylcarbamate, have been extensively studied for their corrosion inhibition properties. They are particularly noted for their efficacy in protecting steel and copper alloys against corrosion in various environments. Benzotriazole acts as a good corrosion inhibitor by adsorbing onto the metal surface and forming protective films, which can significantly prevent corrosion. Studies have documented its efficiency across acidic, aqueous, and miscellaneous environments, indicating that its adsorption often follows the Langmuir adsorption isotherm. These properties make benzotriazole derivatives valuable for extending the lifespan of metals in corrosive conditions (Khadom, 2015), (Yang Yu, 2013).

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of various compounds. Its utility is demonstrated in the preparation of metal passivators and light-sensitive materials. The molecule's synthesis processes emphasize green chemistry principles, offering efficient, environmentally benign methods. This aspect highlights the compound's significance in developing sustainable chemical synthesis protocols (Haining Gu et al., 2009).

Pharmacological Research

While the focus here excludes direct drug use and side effects, it's worth noting the broad pharmacological potential of benzotriazole derivatives in research. They form the backbone of compounds explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The structural simplicity and ease of synthesis of benzotriazole-based molecules offer significant scope for the development of new chemical entities, potentially leading to novel treatments for various diseases (A. Kamal et al., 2015).

Mechanism of Action

Safety and Hazards

Benzotriazole should be handled with care. Avoid ingestion and inhalation. Avoid dust formation. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place. Keep away from heat, sparks and flame .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

benzotriazol-1-yl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-12(2)9(14)15-13-8-6-4-3-5-7(8)10-11-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQHOOMVABRSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)ON1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39968-13-3
Record name 1H-1,2,3-benzotriazol-1-yl N,N-dimethylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.